4-amino-5-(3-methoxyphenyl)pentan-1-ol
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Overview
Description
4-amino-5-(3-methoxyphenyl)pentan-1-ol is an amino acid derivative that was first synthesized in 1972 by M. Miyazawa et al. It is a non-proteinogenic amino acid derivative that has been found in a variety of animal tissues, including brain and liver tissues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-(3-methoxyphenyl)pentan-1-ol typically involves the reaction of 3-bromoanisole with a suitable amine under Grignard conditions. The process involves several steps, including the formation of intermediates and their subsequent conversion to the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-amino-5-(3-methoxyphenyl)pentan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary or secondary amine.
Scientific Research Applications
4-amino-5-(3-methoxyphenyl)pentan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been found in various animal tissues and is studied for its biological roles.
Medicine: It is a precursor of dopamine, a neurotransmitter that plays a key role in the central nervous system.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-amino-5-(3-methoxyphenyl)pentan-1-ol involves its conversion to dopamine, a neurotransmitter that plays a key role in the central nervous system. Dopamine acts on various receptors in the brain, influencing mood, behavior, and motor control.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-amino-5-(3-methoxyphenyl)pentan-1-ol is unique due to its specific structure and its role as a precursor to dopamine. This distinguishes it from other similar compounds, which may not have the same biological activity or applications.
Properties
IUPAC Name |
4-amino-5-(3-methoxyphenyl)pentan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-15-12-6-2-4-10(9-12)8-11(13)5-3-7-14/h2,4,6,9,11,14H,3,5,7-8,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTSVMGQGZDSFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(CCCO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82590-42-9 |
Source
|
Record name | Benzenepentanol, delta-amino-3-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082590429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC304582 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=304582 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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